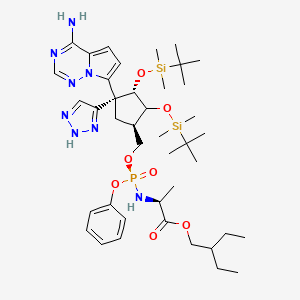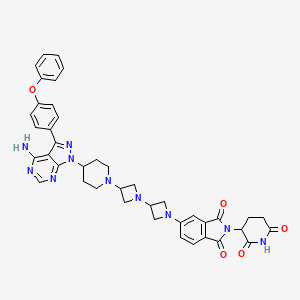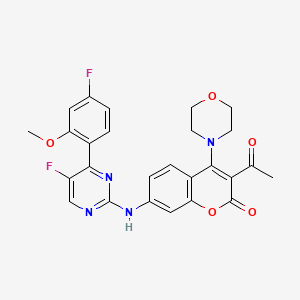
Cdk9-IN-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk9-IN-19 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, facilitating the transition from transcription initiation to elongation. Dysregulation of CDK9 activity has been implicated in various cancers, making it a valuable target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-19 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling reactions. The synthetic route may include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, such as condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the compound’s selectivity and potency. This may involve reactions like halogenation, alkylation, or acylation.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures .
化学反应分析
Types of Reactions
Cdk9-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Cdk9-IN-19 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and survival. .
Transcription Regulation: Researchers use this compound to investigate the mechanisms of transcription elongation and the regulation of gene expression by CDK9.
Drug Development: The compound serves as a lead molecule for developing new CDK9 inhibitors with improved selectivity and potency.
Biological Studies: It is employed in studies exploring the broader biological functions of CDK9, including its role in cell cycle control and response to cellular stress.
作用机制
Cdk9-IN-19 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the P-TEFb complex, which phosphorylates the C-terminal domain of RNA polymerase II. This phosphorylation is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to transcriptional pausing and downregulation of genes essential for cell survival and proliferation. This mechanism is particularly effective in cancer cells, where CDK9 activity is often upregulated .
相似化合物的比较
Similar Compounds
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs, including CDK9.
Dinaciclib: Another CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Uniqueness of Cdk9-IN-19
This compound stands out due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown efficacy in various cancer models, making it a valuable tool for both research and potential clinical applications .
属性
分子式 |
C26H22F2N4O5 |
|---|---|
分子量 |
508.5 g/mol |
IUPAC 名称 |
3-acetyl-7-[[5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidin-2-yl]amino]-4-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C26H22F2N4O5/c1-14(33)22-24(32-7-9-36-10-8-32)18-6-4-16(12-21(18)37-25(22)34)30-26-29-13-19(28)23(31-26)17-5-3-15(27)11-20(17)35-2/h3-6,11-13H,7-10H2,1-2H3,(H,29,30,31) |
InChI 键 |
RDOKVGWGKMHBMG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C2=C(C=C(C=C2)NC3=NC=C(C(=N3)C4=C(C=C(C=C4)F)OC)F)OC1=O)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


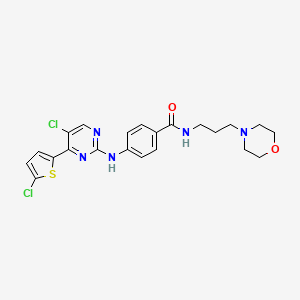
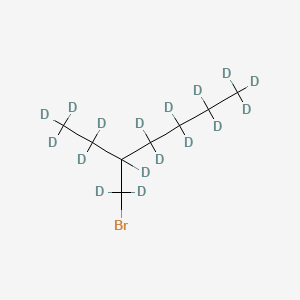
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
![[5'-13C]uridine](/img/structure/B12394831.png)
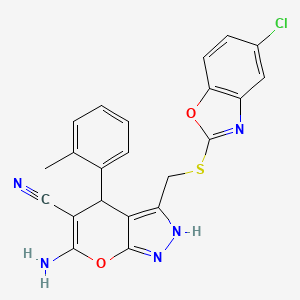
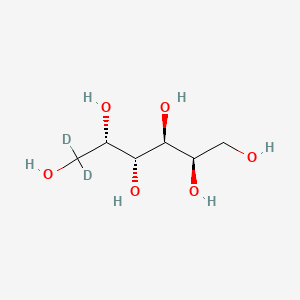
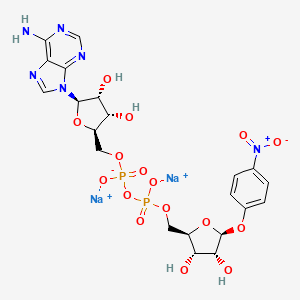
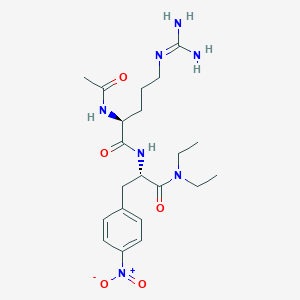
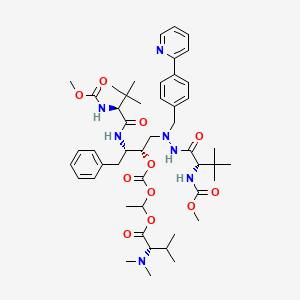
![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)
